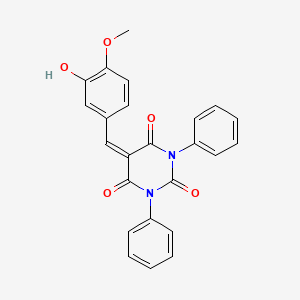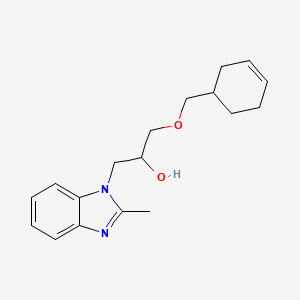
1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol, also known as CR-8, is a novel compound that has been synthesized for potential use in scientific research. This compound has been shown to have promising effects in various studies, and its mechanism of action and physiological effects are currently being investigated.
Mecanismo De Acción
The mechanism of action of 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. Specifically, 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation. Additionally, 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been shown to inhibit the activity of the Wnt signaling pathway, which is involved in cell differentiation and development.
Biochemical and Physiological Effects
1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have various biochemical and physiological effects in the body. In addition to its potential anti-cancer and anti-Alzheimer's effects, 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have anti-inflammatory properties. In a study conducted on mice, 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol was found to reduce inflammation in the brain and improve cognitive function. Additionally, 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. Additionally, 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have a low toxicity profile, which makes it a potentially safe compound to use in research. However, one limitation of using 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. One area of research is its potential use as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol could potentially be used in combination with other compounds to enhance its therapeutic effects. Finally, further studies are needed to fully understand the mechanism of action of 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol and its potential use in various scientific applications.
Métodos De Síntesis
The synthesis of 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 2-methyl-1H-benzimidazole and 3-cyclohexen-1-ol in the presence of a Lewis acid catalyst. The resulting product is then reacted with isopropyl magnesium chloride to form the intermediate compound. Finally, the intermediate is reacted with 2-bromo-1-(3-cyclohexen-1-ylmethoxy)propane to yield 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol.
Aplicaciones Científicas De Investigación
1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been studied for its potential use in various scientific applications. One area of research is its use as a potential treatment for cancer. In a study conducted on human breast cancer cells, 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol was found to inhibit the growth and proliferation of cancer cells. Additionally, 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been studied for its potential use as a treatment for Alzheimer's disease. In a study conducted on mice, 1-(3-cyclohexen-1-ylmethoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol was found to improve cognitive function and reduce amyloid beta plaque formation in the brain.
Propiedades
IUPAC Name |
1-(cyclohex-3-en-1-ylmethoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-14-19-17-9-5-6-10-18(17)20(14)11-16(21)13-22-12-15-7-3-2-4-8-15/h2-3,5-6,9-10,15-16,21H,4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDEDUJJWZCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COCC3CCC=CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohex-3-enylmethoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

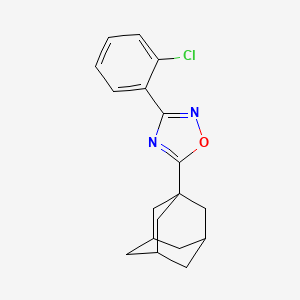
![1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride](/img/structure/B5187419.png)
![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide](/img/structure/B5187431.png)
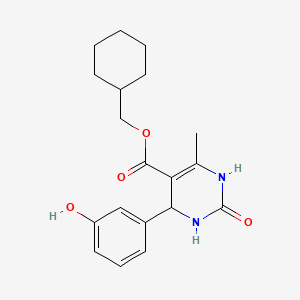
![2,5-dioxo-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5187450.png)
![1-(4-fluorophenyl)-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5187460.png)
![(dicyclopropylmethyl){[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5187472.png)
![5-{3,5-dichloro-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5187474.png)
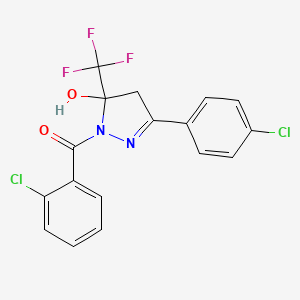
![4-(2-chlorophenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5187502.png)

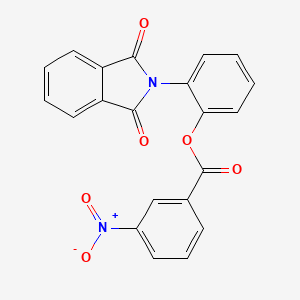
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5187519.png)
